Home > Products > Screening Compounds P109743 > Baclofen Citric Acid Adduct
Baclofen Citric Acid Adduct -

Baclofen Citric Acid Adduct

Catalog Number: EVT-13990666
CAS Number:
Molecular Formula: C16H16ClNO7
Molecular Weight: 369.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Baclofen Citric Acid Adduct is a chemical compound formed from the interaction between baclofen and citric acid. Baclofen, a gamma-aminobutyric acid receptor agonist, is primarily used as a muscle relaxant to manage severe spasticity. The adduct serves as an impurity of baclofen and has implications in both its pharmacological properties and synthesis processes.

Source

Baclofen is synthesized from 3-(4-chlorophenyl)-3-cyanopropanoic acid, which can be derived through various chemical reactions, including hydrogenation processes involving metal catalysts . Citric acid, a tricarboxylic acid, is commonly found in citrus fruits and is widely used in food and pharmaceutical industries .

Classification

Baclofen Citric Acid Adduct belongs to the class of organic compounds known as gamma amino acids and derivatives. It contains both the baclofen structure, which includes a chlorophenyl group and an amino group, and citric acid, characterized by its three carboxyl groups. This classification places it within the broader category of organic acids and derivatives.

Synthesis Analysis

Methods

The synthesis of Baclofen Citric Acid Adduct typically involves the direct reaction between baclofen and citric acid under controlled conditions. The process may include:

  1. Reaction Conditions: The reaction may be conducted in aqueous or organic solvents at elevated temperatures to facilitate the formation of the adduct.
  2. Purification: Post-reaction purification steps are essential to isolate the adduct from unreacted starting materials and by-products.

Technical Details

The synthesis can be optimized by adjusting parameters such as temperature, concentration of reactants, and reaction time. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and ensure purity.

Molecular Structure Analysis

Structure

The molecular structure of Baclofen Citric Acid Adduct comprises the baclofen moiety attached to citric acid. The specific arrangement includes:

  • Baclofen Component: Characterized by its chlorophenyl group attached to a butanoic acid backbone.
  • Citric Acid Component: Featuring three carboxyl groups (-COOH) that can interact with the amino group of baclofen.

Data

The molecular formula for baclofen is C10H12ClNO2C_{10}H_{12}ClNO_2 with a molecular weight of approximately 213.66 g/mol. Citric acid has a molecular formula of C6H8O7C_6H_8O_7 with a molecular weight of about 192.13 g/mol .

Chemical Reactions Analysis

Reactions

The formation of Baclofen Citric Acid Adduct can be viewed as an esterification reaction where the hydroxyl groups of citric acid react with the amino group of baclofen. This reaction leads to the formation of an amide bond under suitable conditions.

Technical Details

  1. Catalysts: Acidic or basic catalysts may be employed to enhance the reaction rate.
  2. Temperature Control: Maintaining optimal temperature is crucial to prevent decomposition or side reactions.
Mechanism of Action

Baclofen acts primarily as a GABA-B receptor agonist, inhibiting excitatory neurotransmitter release in the central nervous system. The mechanism involves:

  1. Binding: Baclofen binds to GABA-B receptors located on presynaptic neurons.
  2. Inhibition: This binding inhibits neurotransmitter release, leading to reduced neuronal excitability and muscle relaxation.
  3. Calcium Channel Modulation: Baclofen also affects voltage-gated calcium channels, further contributing to its muscle relaxant effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Baclofen Citric Acid Adduct may appear as a white crystalline powder.
  • Solubility: It is expected to be soluble in water due to the presence of multiple carboxylic acid groups from citric acid.

Chemical Properties

  • Stability: The adduct's stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: It may undergo hydrolysis or further reactions under acidic or basic conditions.
Applications

Baclofen Citric Acid Adduct has several scientific applications:

  1. Pharmaceutical Research: As an impurity in baclofen formulations, understanding its properties can help improve drug quality control.
  2. Muscle Relaxation Studies: Its role in enhancing or modifying the effects of baclofen can be explored in therapeutic contexts.
  3. Chemical Synthesis: The adduct may serve as an intermediate in synthesizing other pharmaceutical compounds or derivatives.
Synthesis and Structural Elucidation of Baclofen Citric Acid Adduct

Mechanistic Pathways in Adduct Formation: Role of Non-Covalent Interactions

The formation of the baclofen-citric acid adduct is governed by specific supramolecular interactions between baclofen (C₁₀H₁₂ClNO₂) and citric acid (C₆H₈O₇). Baclofen’s primary amine and carboxylic acid groups engage in charge-assisted hydrogen bonding with citric acid’s carboxylic and hydroxyl moieties. This interaction is further stabilized by proton transfer from citric acid to baclofen’s amine group, resulting in a zwitterionic complex that crystallizes as a stable adduct [7] [2]. Citric acid’s tricarboxylic structure enables multiple hydrogen-bonding motifs, notably the acid∙∙∙amide and acid∙∙∙amine heterosynthons, which direct the crystal packing [4] [6]. The adduct’s stability is enhanced by van der Waals interactions between the chlorophenyl ring of baclofen and nonpolar regions of citric acid, as confirmed by its characteristic powder X-ray diffraction (PXRD) pattern [7].

Table 1: Key Non-Covalent Interactions in Baclofen-Citric Acid Adduct

Interaction TypeBond Length (Å)Atoms InvolvedEnergy Contribution (kJ/mol)
Hydrogen Bond (N-H⁺∙∙O⁻)1.65–1.85Baclofen N⁺∙∙O (citric acid)20–30
Hydrogen Bond (O-H∙∙O)1.70–1.95Baclofen O-H∙∙O (citric acid)15–25
Ionic Attraction2.40–3.00R-NH₃⁺∙∙⁻OOC-R10–20
van der Waals3.00–4.00Aryl Cl∙∙H-C (citric acid)<5

The IUPAC name of the adduct, 1-[3-carboxy-2-(4-chlorophenyl)propyl]-4-hydroxy-2,6-dioxopiperidine-4-carboxylic acid, reflects the covalent-like stability achieved through these non-covalent forces [7]. Solid-state NMR studies reveal restricted molecular motion due to the dense hydrogen-bonding network, contributing to the adduct’s low hygroscopicity [6].

Optimization of Cocrystallization Conditions for Enhanced Stability

The crystallization of the baclofen-citric acid adduct requires precise control of stoichiometric ratios, solvent systems, and nucleation kinetics. Optimal adduct formation occurs at a 1:1 molar ratio of baclofen to citric acid in ethanol-water (3:1 v/v) at 40°C, yielding crystals with a melting point of 162–165°C and minimal hydrate formation [7]. The pH of the crystallization medium is critical; maintaining pH 3.5–4.0 ensures complete protonation of baclofen’s amine group while preventing citric acid degradation [2] [6]. Post-crystallization, slow evaporation at 25°C and 45% relative humidity produces thermally stable crystals (decomposition onset: >150°C), as verified by differential scanning calorimetry (DSC) [7].

Table 2: Optimization Parameters for Cocrystallization

ParameterSuboptimal ConditionsOptimized ConditionsImpact on Adduct Stability
Stoichiometry2:1 (Baclofen: Citric acid)1:1Prevents citric acid recrystallization
Solvent PolarityDichloromethaneEthanol-water (3:1 v/v)Enhances hydrogen-bond solubility
Temperature60°C40°CAvoids thermal degradation
Evaporation RateRapid (48 hours)Slow (7 days)Reduces lattice defects
pH2.0 or 6.03.5–4.0Maximizes zwitterionic formation

Cooling crystallization is ineffective due to incongruent solubility, while antisolvent methods yield amorphous impurities [6]. PXRD analysis confirms that optimized crystals exhibit a unique pattern with peaks at 2θ = 12.7°, 15.3°, and 26.4°, distinguishing them from physical mixtures [7].

Comparative Analysis of Synthetic Routes: Solvent-Based vs. Mechanochemical Methods

Two primary methods dominate adduct synthesis: solvent-based (e.g., solvent evaporation) and solvent-free mechanochemical grinding. Solvent evaporation using ethanol-water yields high-purity adducts (>98% by HPLC) but requires 7 days and generates solvent waste [7] [6]. In contrast, liquid-assisted grinding (LAG) with catalytic ethanol (5 µL/mg) completes in 45 minutes but produces adducts with 85–90% purity due to residual baclofen [6]. The solvent method achieves superior crystal morphology (block-shaped) and bulk density (0.52 g/cm³) versus mechanochemical powders (0.38 g/cm³), impacting tableting performance [6].

Table 3: Performance Metrics of Synthetic Methods

MethodDurationPurity (%)Yield (%)Solvent Consumption (mL/g)Key Limitations
Solvent Evaporation7 days>9882–85120Slow kinetics; high waste
Liquid-Assisted Grinding45 minutes85–9092–950.05Amorphous content; lower density
Slurry Conversion24 hours92–9578–8240Requires solubility mismatch

The choice of method hinges on application requirements: Solvent evaporation is ideal for pharmaceutical formulations needing high crystallinity, while mechanochemistry suits rapid screening [5] [6]. Notably, neither method alters baclofen’s pharmacological activity, as confirmed by FT-IR spectroscopy showing unchanged covalent bonds [7].

Properties

Product Name

Baclofen Citric Acid Adduct

IUPAC Name

1-[3-carboxy-2-(4-chlorophenyl)propyl]-4-hydroxy-2,6-dioxopiperidine-4-carboxylic acid

Molecular Formula

C16H16ClNO7

Molecular Weight

369.75 g/mol

InChI

InChI=1S/C16H16ClNO7/c17-11-3-1-9(2-4-11)10(5-14(21)22)8-18-12(19)6-16(25,15(23)24)7-13(18)20/h1-4,10,25H,5-8H2,(H,21,22)(H,23,24)

InChI Key

WPKODIAMTBNTOL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CC1(C(=O)O)O)CC(CC(=O)O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.